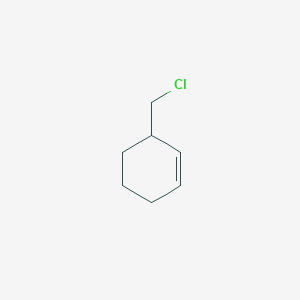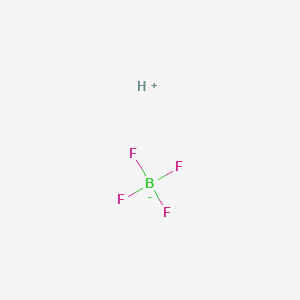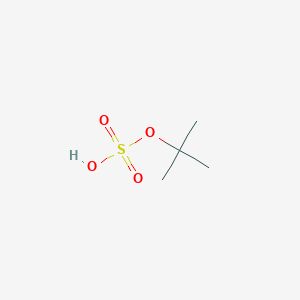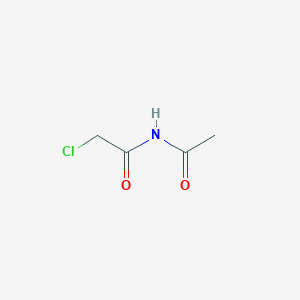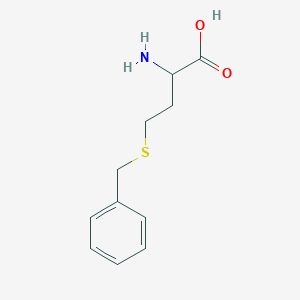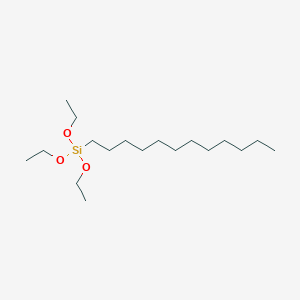
1,4-Bis(trimethylsilyl)-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silicon compounds.
Applications De Recherche Scientifique
1,4-Bis(trimethylsilyl)-2-butene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:
Formation of Silanol Groups: Through oxidation reactions.
Substitution Reactions: Leading to the formation of new silicon-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-
Uniqueness
1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.
Propriétés
Numéro CAS |
16054-35-6 |
|---|---|
Formule moléculaire |
C10H24Si2 |
Poids moléculaire |
200.47 g/mol |
Nom IUPAC |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
Clé InChI |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
SMILES isomérique |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Synonymes |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


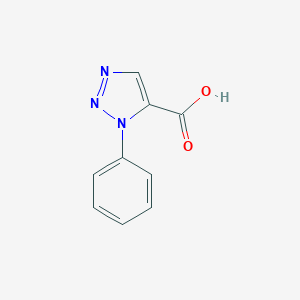
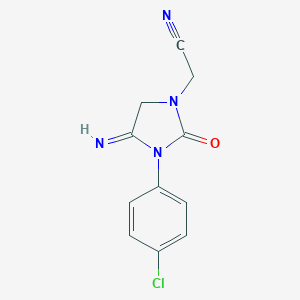
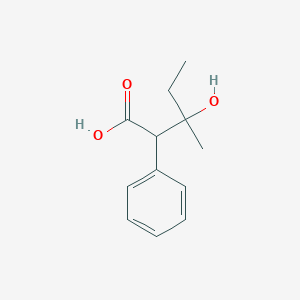
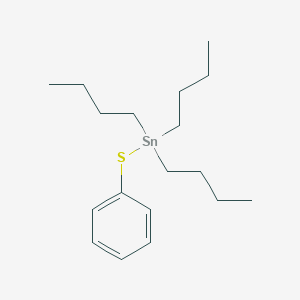
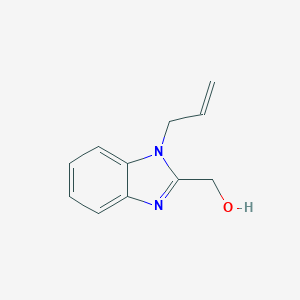
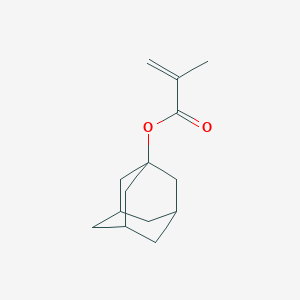
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)

